N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrazole Moiety: The nitropyrazole group can be synthesized via nitration of pyrazole derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole and nitropyrazole intermediates through amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group on the pyrazole can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as reductases and oxidases that interact with the nitro and benzodioxole groups.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the amine group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar benzodioxole structure but with different heteroaryl groups.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a benzodioxole ring and a nitropyrazole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C13H12N4O5 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O5/c18-13(7-16-4-3-12(15-16)17(19)20)14-6-9-1-2-10-11(5-9)22-8-21-10/h1-5H,6-8H2,(H,14,18) |
InChI Key |
QGAGFXZXJPIBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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